2-Methyl-5-nitrobenzenesulfonic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-methyl-5-nitrobenzenesulfonic acid involves multiple steps, including nitration reactions and the optimization of reaction conditions to improve yield and purity. Li et al. (2015) improved the nitration process in the synthesis of a related compound by optimizing various parameters, resulting in a significant increase in yield (Li et al., 2015). Dang Jin-ning et al. (2013) synthesized a new compound from 2-methyl-5-nitrobenzenesulfonic acid, demonstrating the versatility and chemical reactivity of this compound (Dang Jin-ning et al., 2013).
Molecular Structure Analysis
The molecular structure of 2-methyl-5-nitrobenzenesulfonic acid and its derivatives can be analyzed using various spectroscopic techniques. The structure and electronic properties significantly influence its reactivity and the outcome of chemical reactions. Liang et al. (2019) determined the crystal structure of a derivative synthesized from 2-methyl-5-nitrobenzenesulfonic acid, highlighting the importance of molecular structure in understanding the properties of chemical compounds (Liang et al., 2019).
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates : 2-Methyl-5-nitrobenzenesulfonic acid has been used in the synthesis of various chemical compounds. For instance, it was involved in the development of two alternative approaches for synthesizing 2-methoxy-4-(methylsulfanyl)benzoic acid, an intermediate in the preparation of cardiotonic drugs Sulmazole and Isomazole (Lomov, 2019).
Formation of New Compounds : Research has demonstrated the synthesis of new compounds using 2-Methyl-5-nitrobenzenesulfonic acid. For instance, a new compound synthesized from it and 3,4,5-trimethoxybenzaldehyde has been analyzed by various spectroscopic methods (Dang Jin-ning et al., 2013).
Study of Micellar Solutions : It has been used in studies exploring the reaction dynamics in micellar solutions, providing insights into kinetic micellar effects and the equilibrium binding constants in such systems (Muñoz et al., 2003).
Research in Ionic Liquid : The S(N)2 reaction of a related compound, methyl p-nitrobenzenesulfonate, and chloride anion in an ionic liquid was studied, providing information on the solvation structure and energy profile along the reaction (Hayaki et al., 2010).
Application in Crystal Structure Analysis : Its derivatives have been used in crystal structure analysis. For example, the synthesis and crystal structure of a compound synthesized from 2-Methyl-5-nitrobenzenesulfonic acid and 3,4,5-trimethoxybenzaldehyde have been determined (Liang et al., 2019).
Development of Nonlinear Optical Materials : It has been used in the preparation of noncentrosymmetric cocrystals designed for nonlinear optical materials (Koshima et al., 2001).
Protein Cross-Linking Research : There is research on the synthesis of 2,4-Difluoro-5-nitrobenzenesulfonic acid, a related compound, for use as a protein cross-linking reagent (Kremer, 1990).
Safety And Hazards
2-Methyl-5-nitrobenzenesulfonic acid is a moderate skin irritant and a strong eye irritant according to animal studies . It is handled by workers as a “wetcake” so no dust is generated . The wetcake is corrosive to skin since it contains sulfuric acid . It may cause irritation .
Relevant Papers I found a paper titled “Synthesis and Crystal Structure of (E)-2-(3,4,5-Trimethoxystyryl)-5 …” which mentions a new compound synthesized from 2-methyl-5-nitrobenzenesulfonic acid and 3,4,5-trimethoxybenzaldehyde . The paper includes details of the synthesis process and the crystal structure of the resulting compound .
properties
IUPAC Name |
2-methyl-5-nitrobenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5S/c1-5-2-3-6(8(9)10)4-7(5)14(11,12)13/h2-4H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTXQHVBLWYPHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4026975 | |
Record name | 2-Methyl-5-nitrobenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4026975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Water or Solvent Wet Solid, Solid; [HSDB] Pale brown odorless crystalline powder; [MSDSonline] | |
Record name | Benzenesulfonic acid, 2-methyl-5-nitro- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methyl-5-nitrobenzenesulfonic acid | |
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Flash Point |
Flash point > 133 °C | |
Record name | 2-Methyl-5-nitrobenzenesulfonic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/3458 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
VERY SOL IN WATER, ALCOHOL, ETHER, CHLOROFORM | |
Record name | 2-METHYL-5-NITROBENZENESULFONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5470 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
5-Nitro-o-toluenesulfonic acid | |
Color/Form |
PRISMS OR PLATES FROM WATER | |
CAS RN |
121-03-9 | |
Record name | 2-Methyl-5-nitrobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121-03-9 | |
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Record name | 2-Methyl-5-nitrobenzenesulfonic acid | |
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Record name | Benzenesulfonic acid, 2-methyl-5-nitro- | |
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Record name | 2-Methyl-5-nitrobenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4026975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrotoluene-2-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.042 | |
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Record name | 5-NITRO-O-TOLUENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBO1Z0PMOH | |
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Record name | 2-METHYL-5-NITROBENZENESULFONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5470 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
133.5 °C | |
Record name | 2-METHYL-5-NITROBENZENESULFONIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5470 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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